molecular formula C13H18N4O5S B2771161 methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate CAS No. 1786065-51-7

methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate

Cat. No.: B2771161
CAS No.: 1786065-51-7
M. Wt: 342.37
InChI Key: LNEQGGSQANOYCW-XNTDXEJSSA-N
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Description

Methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate is a complex organic compound that features a morpholine ring, a sulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.

    Cyclization to form the morpholine ring: This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}butanoate: Similar structure with a butanoate group instead of a propanoate group.

    Methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}ethanoate: Similar structure with an ethanoate group instead of a propanoate group.

Uniqueness

The uniqueness of methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl (2E)-2-[(3-morpholin-4-ylsulfonylpyridin-2-yl)hydrazinylidene]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-10(13(18)21-2)15-16-12-11(4-3-5-14-12)23(19,20)17-6-8-22-9-7-17/h3-5H,6-9H2,1-2H3,(H,14,16)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEQGGSQANOYCW-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=CC=N1)S(=O)(=O)N2CCOCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=CC=N1)S(=O)(=O)N2CCOCC2)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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